molecular formula C9H6ClF B2453790 2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene CAS No. 2470437-90-0

2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene

Cat. No.: B2453790
CAS No.: 2470437-90-0
M. Wt: 168.6
InChI Key: QFXMCYSDGHHPIJ-UHFFFAOYSA-N
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Description

2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene is an organic compound with the molecular formula C9H6ClF It is a derivative of benzene, characterized by the presence of chloro, ethynyl, fluoro, and methyl substituents on the benzene ring

Preparation Methods

The synthesis of 2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene typically involves multi-step organic reactions. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Conversion to Alkane: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid.

    Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction and Bromination: The nitro group is reduced to an amine, followed by bromination to introduce the bromo substituent.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene involves its interaction with specific molecular targets. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the loss of a proton to yield the substituted benzene ring . The specific pathways and targets depend on the nature of the reaction and the substituents involved.

Comparison with Similar Compounds

2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene can be compared with other benzene derivatives such as:

  • 2-Chloro-1-fluoro-4-methylbenzene
  • 2-Chloro-1-ethynyl-4-methylbenzene
  • 2-Fluoro-1-ethynyl-4-methylbenzene

These compounds share similar structural features but differ in the position and type of substituents. The presence of the ethynyl group in this compound makes it unique, influencing its reactivity and applications .

Properties

IUPAC Name

2-chloro-1-ethynyl-4-fluoro-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF/c1-3-7-4-5-8(11)6(2)9(7)10/h1,4-5H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXMCYSDGHHPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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